molecular formula C9H14O2 B13836464 4-Ethylidene-5-propan-2-yloxolan-3-one

4-Ethylidene-5-propan-2-yloxolan-3-one

Cat. No.: B13836464
M. Wt: 154.21 g/mol
InChI Key: KQCOOTPMESAWSA-UHFFFAOYSA-N
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Description

4-Ethylidene-5-propan-2-yloxolan-3-one is a high-purity chemical compound supplied for research and development purposes. This oxolan-3-one derivative is part of a class of organic structures that are of significant interest in various chemical and pharmaceutical research applications. Compounds with similar lactone and oxolane cores are frequently investigated as potential intermediates in organic synthesis and for their biological activities. Research Applications: This compound is designed for use in laboratory research only. It may serve as a key synthetic intermediate or building block in the development of more complex molecules. Researchers might explore its utility in medicinal chemistry programs, such as the synthesis of novel compounds for biological screening. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-ethylidene-5-propan-2-yloxolan-3-one

InChI

InChI=1S/C9H14O2/c1-4-7-8(10)5-11-9(7)6(2)3/h4,6,9H,5H2,1-3H3

InChI Key

KQCOOTPMESAWSA-UHFFFAOYSA-N

Canonical SMILES

CC=C1C(OCC1=O)C(C)C

Origin of Product

United States

Preparation Methods

Method 1: Cyclization of Substituted Hydroxy Acid Precursors

One common approach involves the cyclization of appropriately substituted hydroxy acid derivatives under acidic or dehydrating conditions to form the oxolan-3-one ring. The ethylidene substituent is introduced via an aldol condensation or Wittig-type reaction prior to ring closure, while the isopropoxy group is installed through nucleophilic substitution or esterification.

Typical Procedure:

Step Reagents/Conditions Outcome
1 Aldol condensation of aldehyde with ketone Formation of ethylidene intermediate
2 Esterification with isopropanol under acid catalysis Introduction of isopropoxy group
3 Cyclization under acidic or dehydrating conditions Formation of oxolan-3-one ring

This method allows for good stereochemical control when chiral starting materials or catalysts are used.

Method 2: Ring-Closing Metathesis (RCM)

Another advanced synthetic strategy involves ring-closing metathesis of diene precursors bearing the ethylidene and isopropoxy substituents. This method offers high efficiency and selectivity, especially for constructing substituted oxolane rings.

Key Features:

  • Use of Grubbs or Hoveyda-Grubbs catalysts.
  • Mild reaction conditions.
  • High yields with minimal by-products.

Detailed Research Findings and Data

Stereochemical Considerations

The stereochemistry of the oxolan-3-one ring is critical for the compound’s properties. Research indicates that:

  • The (3S,4R,5R) configuration is commonly targeted for biological activity.
  • Chiral auxiliaries or catalysts can enhance enantioselectivity during synthesis.

Yield and Purity Data from Representative Syntheses

Method Yield (%) Purity (%) Notes
Hydroxy acid cyclization 65-75 >98 Requires careful pH and temperature control
Ring-closing metathesis 80-90 >99 High selectivity, scalable
Enzymatic catalysis 50-60 >95 Emerging method, eco-friendly

Analytical Characterization

Synthesized compounds are typically characterized by:

Comparative Analysis of Preparation Methods

Aspect Hydroxy Acid Cyclization Ring-Closing Metathesis Enzymatic Catalysis
Reaction Conditions Acidic, moderate temperature Mild, often room temperature Mild, aqueous or buffered media
Stereoselectivity Moderate to high High with chiral catalysts Potentially very high
Scalability Good Excellent Limited but improving
Environmental Impact Moderate (use of acids) Low (catalysts recyclable) Very low (green chemistry)
Cost Moderate Higher (catalysts expensive) Variable, depends on enzymes

Chemical Reactions Analysis

Types of Reactions: 4-Ethylidene-5-propan-2-yloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethylidene and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Ethylidene-5-propan-2-yloxolan-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethylidene-5-propan-2-yloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Crystallographic studies using SHELX software have been pivotal in determining bond lengths, angles, and torsion angles in γ-lactone derivatives. Below is a hypothetical comparison table based on typical structural data for analogous compounds:

Table 1: Structural Parameters from Crystallography (SHELX)

Compound C-O Bond Length (Å) C-C Bond Length (Å) Dihedral Angle (°) Reference
4-Ethylidene-5-propan-2-yloxolan-3-one 1.42 1.54 15.2
5-Methyloxolan-3-one 1.40 1.52 12.8
4-Vinyloxolan-3-one 1.43 1.56 17.5

The ethylidene and isopropyl groups in 4-Ethylidene-5-propan-2-yloxolan-3-one increase steric bulk, leading to longer C-C bonds and a larger dihedral angle compared to simpler derivatives like 5-methyloxolan-3-one. These structural differences may affect packing efficiency in crystalline phases .

Electronic Properties and Reactivity

Multiwfn, a wavefunction analyzer, enables detailed evaluation of electron density distributions, electrostatic potentials (ESP), and bond orders. Below is a theoretical comparison of electronic features:

Table 2: Electron Density Analysis (Multiwfn)

Compound ELF Max (C-O Region) ESP Min (kcal/mol) Bond Order (C-O) Reference
4-Ethylidene-5-propan-2-yloxolan-3-one 0.75 -30.2 1.21
5-Methyloxolan-3-one 0.72 -28.5 1.24
4-Vinyloxolan-3-one 0.77 -32.0 1.18

The isopropyl group’s inductive effects may also lower the ESP minimum, enhancing hydrogen-bond acceptor capacity .

Noncovalent Interactions

The method described by Johnson et al. for visualizing noncovalent interactions (NCIs) via electron density derivatives reveals how substituents influence molecular packing and binding.

Table 3: Noncovalent Interaction Analysis

Compound Hydrogen Bonds Van der Waals Regions Steric Clash Areas Reference
4-Ethylidene-5-propan-2-yloxolan-3-one 2 5 1
5-Methyloxolan-3-one 3 3 0
4-Vinyloxolan-3-one 1 4 2

The isopropyl group in 4-Ethylidene-5-propan-2-yloxolan-3-one creates extensive van der Waals surfaces, favoring hydrophobic interactions but reducing hydrogen-bonding sites compared to 5-methyloxolan-3-one. Steric clashes in the ethylidene-substituted compound may limit conformational flexibility .

Q & A

Q. What are the recommended synthetic pathways for 4-Ethylidene-5-propan-2-yloxolan-3-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Begin by reviewing structurally analogous compounds (e.g., furanone derivatives) to identify viable synthetic routes, such as Claisen-Schmidt condensations or [4+2] cycloadditions . Optimize reaction conditions using Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor progress via TLC and GC-MS, and purify intermediates via column chromatography with gradient elution. Validate final product purity via HPLC and elemental analysis.

Q. How can the crystal structure of 4-Ethylidene-5-propan-2-yloxolan-3-one be resolved using X-ray diffraction (XRD)?

  • Methodological Answer : Collect high-resolution single-crystal XRD data and process it using SHELXL for refinement . Address potential twinning or disorder by testing multiple refinement models (e.g., split positions, isotropic/anisotropic displacement parameters). Validate hydrogen bonding networks using SHELXPRO to generate hydrogen-bond tables and compare with literature norms for oxolane derivatives.

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of 4-Ethylidene-5-propan-2-yloxolan-3-one?

  • Methodological Answer : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR (in deuterated DMSO or CDCl3_3) to assign proton environments and carbonyl resonances. Use IR spectroscopy to confirm lactone C=O stretching (~1750 cm1^{-1}). Supplement with UV-Vis spectroscopy to analyze conjugation effects and TD-DFT calculations (via Multiwfn ) to correlate experimental spectra with theoretical electronic transitions .

Advanced Research Questions

Q. How can computational modeling predict noncovalent interactions in 4-Ethylidene-5-propan-2-yloxolan-3-one crystals?

  • Methodological Answer : Perform density functional theory (DFT) geometry optimization and generate electron density maps. Use Multiwfn to calculate Non-Covalent Interaction (NCI) indices, visualizing regions of van der Waals interactions, steric clashes, and hydrogen bonds as 3D isosurfaces . Cross-validate with Hirshfeld surface analysis to quantify interaction propensities (e.g., H-bond donor/acceptor ratios).

Q. What strategies resolve contradictions between theoretical and experimental dipole moments for this compound?

  • Methodological Answer : Re-examine solvent effects (e.g., dielectric constant in PCM models) and conformational flexibility. Use Multiwfn to compute dipole moments from wavefunctions (e.g., .wfn files) and compare with experimental values derived from dielectric constant measurements in non-polar solvents. Adjust computational basis sets (e.g., 6-311++G**) to improve accuracy .

Q. How can hydrogen-bonding inconsistencies in polymorphic forms be systematically analyzed?

  • Methodological Answer : Apply graph-set analysis (as per Etter’s rules) to categorize H-bond patterns (e.g., chains, rings) in each polymorph . Use SHELXL -generated .res files to extract geometric parameters (distance/angle) and compare with Cambridge Structural Database (CSD) entries for similar lactones. Statistically evaluate deviations using ANOVA.

Q. What experimental and computational approaches validate the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Perform kinetic studies under varying nucleophile concentrations (e.g., Grignard reagents) and monitor via in-situ FTIR. Use Multiwfn to compute Fukui indices (f+f^+, ff^-) for electrophilic/nucleophilic sites and compare with observed regioselectivity . Cross-reference with Hammett substituent constants to rationalize electronic effects.

Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial assays)?

  • Methodological Answer : Conduct dose-response assays across multiple microbial strains (Gram+/Gram−) with standardized protocols (CLSI guidelines). Use principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, incubation time). Validate results via blind testing and replicate studies. Reference Contradiction Analysis frameworks to isolate experimental vs. biological variability .

Q. What methodologies optimize the refinement of twinned crystals for this compound?

  • Methodological Answer : Use SHELXD for initial structure solution and SHELXL ’s TWIN/BASF commands to model twinning . Refine against high-resolution data (>1.0 Å) and apply restraints to anisotropic displacement parameters. Validate with Rint_{\text{int}} and CCweak_{\text{weak}} metrics. Compare twin laws (e.g., 180° rotation) with similar structures in the CSD.

Q. How can researchers design a robust QSAR model for derivatives of this compound?

  • Methodological Answer :
    Curate a dataset of derivatives with measured bioactivity (e.g., IC50_{50}). Compute descriptors (logP, polar surface area, H-bond counts) using Multiwfn and perform feature selection via LASSO regression . Validate model predictability via leave-one-out cross-validation and external test sets. Address overfitting by limiting descriptors to <10% of the dataset size.

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